molecular formula C11H12N4O2 B2828795 5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine CAS No. 1774900-65-0

5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine

Cat. No.: B2828795
CAS No.: 1774900-65-0
M. Wt: 232.243
InChI Key: SQHADESFFUADJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the pyrimidine ring, a common scaffold in pharmaceuticals, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often employ large-scale reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) oxide in an acidic medium.

    Reduction: Hydrazine hydrate under reflux conditions.

    Substitution: Secondary amines or morpholine in the presence of a base.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Pyrazolo[1,5-a]pyrimidines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-4-8(2)15(14-7)10(16)9-5-12-11(17-3)13-6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHADESFFUADJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN=C(N=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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